molecular formula C13H16ClN3O B11852957 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 915226-61-8

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B11852957
CAS No.: 915226-61-8
M. Wt: 265.74 g/mol
InChI Key: GOZIWERYBBLWKQ-UHFFFAOYSA-N
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Description

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenylhydrazine derivative with a carboxylic acid derivative to form the oxadiazole ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-(piperidin-3-yl)-1,2,4-thiadiazole
  • 5-Phenyl-3-(piperidin-3-yl)-1,2,4-triazole
  • 5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxazole

Uniqueness

5-Phenyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of the oxadiazole ring and the piperidine moiety. This combination imparts distinct chemical and biological properties that may not be present in similar compounds. For example, the oxadiazole ring can confer stability and resistance to metabolic degradation, while the piperidine moiety can enhance binding affinity to certain biological targets.

Properties

CAS No.

915226-61-8

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

5-phenyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C13H15N3O.ClH/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11;/h1-3,5-6,11,14H,4,7-9H2;1H

InChI Key

GOZIWERYBBLWKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NOC(=N2)C3=CC=CC=C3.Cl

Origin of Product

United States

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